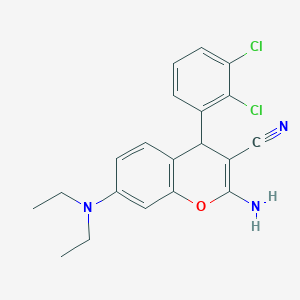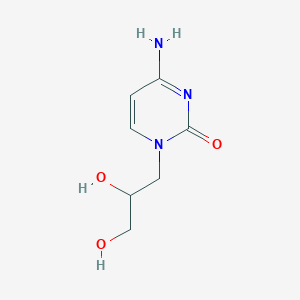![molecular formula C18H24N6O3 B11466925 2-Amino-6-(2,2-dimethylpropanoyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11466925.png)
2-Amino-6-(2,2-dimethylpropanoyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[310]HEX-2-ENE-1,5-DICARBONITRILE is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by functional group modifications to introduce the amino, dimethylpropanoyl, and isopropylideneaminooxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE: shares structural similarities with other bicyclic compounds containing amino and isopropylideneaminooxy groups.
2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE: is unique due to its specific arrangement of functional groups and the presence of the dimethylpropanoyl moiety.
Uniqueness
The uniqueness of 2-AMINO-6-(2,2-DIMETHYLPROPANOYL)-4,4-BIS({[(PROPAN-2-YLIDENE)AMINO]OXY})-3-AZABICYCLO[3.1.0]HEX-2-ENE-1,5-DICARBONITRILE lies in its complex structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N6O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-amino-6-(2,2-dimethylpropanoyl)-4,4-bis[(propan-2-ylideneamino)oxy]-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C18H24N6O3/c1-10(2)23-26-18(27-24-11(3)4)17(9-20)12(13(25)15(5,6)7)16(17,8-19)14(21)22-18/h12H,1-7H3,(H2,21,22) |
InChI Key |
XIHJFXWXSRVLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC1(C2(C(C2(C(=N1)N)C#N)C(=O)C(C)(C)C)C#N)ON=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclohexyl-1-(2,3-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11466849.png)
![4-(methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11466850.png)
![2-amino-7-[4-(propan-2-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11466855.png)
![N-(4-chlorophenyl)-4-(3-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466862.png)
![4-(4-hydroxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466864.png)

![methyl 3,3,3-trifluoro-N-[(4-fluorophenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B11466875.png)
![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11466876.png)

![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(propan-2-yloxy)benzyl]acetamide](/img/structure/B11466894.png)

![3,9-dimethyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11466899.png)
![1-(6-chloropyridazin-3-yl)-4-(2-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11466902.png)
![2-hydroxy-1-(4-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11466920.png)
